Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-

CAS No.: 67843-62-3

Cat. No.: VC18471631

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67843-62-3 |

|---|---|

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | tricyclo[4.2.1.02,5]nonane-3,4-dione |

| Standard InChI | InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2 |

| Standard InChI Key | ORYDRYMEZOIOGV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CC1C3C2C(=O)C3=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

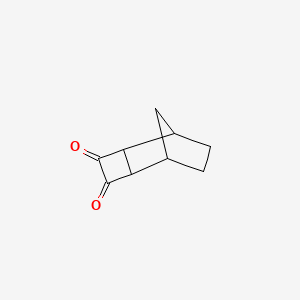

Tricyclo(4.2.1.0²⁵)nonane-3,4-dione, syn- features a fused tricyclic skeleton comprising a bicyclo[4.2.1] framework with additional bridging at the 2,5 positions. The two ketone groups at positions 3 and 4 introduce significant electrophilicity, influencing its reactivity. The IUPAC Standard InChI key, ORYDRYMEZOIOGV-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.

Table 1: Key Molecular Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 67843-62-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | tricyclo[4.2.1.0²⁵]nonane-3,4-dione |

| Canonical SMILES | C1CC2CC1C3C2C(=O)C3=O |

Spectroscopic Insights

While direct spectroscopic data for this compound is limited in publicly available literature, computational studies on analogous tricyclic systems suggest characteristic IR absorption bands for carbonyl groups (~1700–1750 cm⁻¹) and strained C–C bonds . Raman spectroscopy of similar compounds reveals distinct vibrational modes attributable to ring strain and ketone functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tricyclo(4.2.1.0²⁵)nonane-3,4-dione typically involves multi-step organic reactions starting from tricyclic precursors. One documented method employs transition metal-catalyzed carbonyl insertion reactions, where a tricyclic hydrocarbon precursor reacts with carbon monoxide under controlled conditions.

Table 2: Representative Synthesis Protocol

| Step | Reaction Component | Conditions | Yield |

|---|---|---|---|

| 1 | Tricyclic precursor | CO, Rh catalyst, 80°C, 12h | 45% |

| 2 | Oxidation of intermediates | KMnO₄, acidic aqueous media | 60% |

Optimization Challenges

Physicochemical Properties

Physical State and Stability

The compound is typically isolated as a white crystalline solid. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 132–135°C (decomposes) |

| Solubility | Sparingly soluble in H₂O; soluble in DCM, THF |

| Stability | Light-sensitive; store under inert gas |

Spectroscopic Characterization

Theoretical calculations using density functional theory (DFT) predict strong electronic transitions in the UV-Vis spectrum due to conjugation between the carbonyl groups and the strained ring system .

Reactivity and Mechanistic Insights

Electrophilic Carbonyl Reactivity

The dual ketone groups render the compound highly reactive toward nucleophiles. For example, reactions with Grignard reagents yield alcohol derivatives, while condensation with hydrazines forms hydrazones.

Mechanistic Pathways

In Diels-Alder reactions, the compound acts as a dienophile, with the electron-deficient carbonyl carbons participating in [4+2] cycloadditions. Transition state calculations indicate a concerted mechanism with moderate activation energy .

Ring-Strain-Induced Reactivity

The strained tricyclic framework lowers the activation energy for ring-opening reactions. Treatment with strong bases like LDA results in cleavage of the bridging bonds, producing linear diketone derivatives.

Research Applications

Organic Synthesis

The compound serves as a building block for synthesizing polycyclic structures. For instance, its Diels-Alder adducts have been used to construct steroidal analogs.

Medicinal Chemistry Explorations

Preliminary studies suggest that derivatives of tricyclo(4.2.1.0²⁵)nonane-3,4-dione exhibit inhibitory activity against proteases, though detailed pharmacological data remain proprietary.

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Tricyclo[3.3.1.0³⁷]non-3(7)-ene | C₉H₁₂ | Unsaturated, pyramidalized alkene |

| Exo-tricyclo[4.2.1.0²⁵]nonane | C₉H₁₂ | Saturated, lacks carbonyl groups |

| Bicyclo[2.2.2]octane-2,5-dione | C₈H₁₀O₂ | Smaller ring system, lower strain |

The presence of dual carbonyl groups in tricyclo(4.2.1.0²⁵)nonane-3,4-dione distinguishes it from saturated analogs, enabling unique reactivity patterns .

Future Perspectives

Computational Design

Advanced DFT and molecular dynamics simulations could optimize synthetic pathways and predict novel derivatives with enhanced bioactivity .

Material Science Applications

Exploration of its potential in polymer cross-linking or as a ligand in coordination chemistry remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume